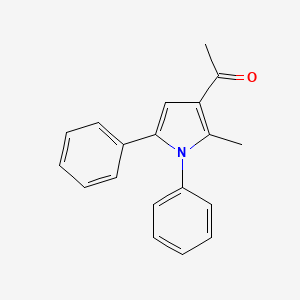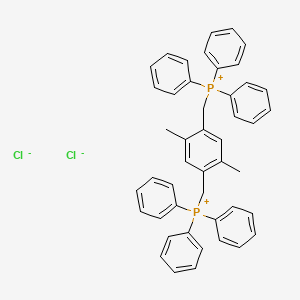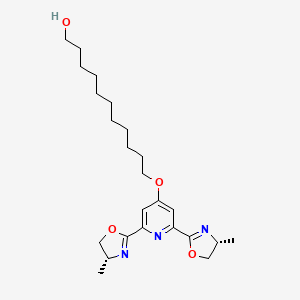
11-((2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol is a complex organic compound with a molecular formula of C26H41N3O4. This compound features a pyridine ring substituted with two oxazoline groups and an undecanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol typically involves multiple steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized by reacting 2-amino-2-methyl-1-propanol with an appropriate carboxylic acid derivative under dehydrating conditions.
Substitution on Pyridine: The oxazoline rings are then introduced to the pyridine ring through a nucleophilic substitution reaction.
Attachment of the Undecanol Chain: The final step involves the attachment of the undecanol chain to the pyridine ring via an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline rings can be reduced to form oxazolidines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of oxazolidines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-((2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- 11-((2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
Uniqueness
Compared to similar compounds, 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol exhibits unique properties due to the presence of methyl groups on the oxazoline rings. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C24H37N3O4 |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
11-[2,6-bis[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyundecan-1-ol |
InChI |
InChI=1S/C24H37N3O4/c1-18-16-30-23(25-18)21-14-20(15-22(27-21)24-26-19(2)17-31-24)29-13-11-9-7-5-3-4-6-8-10-12-28/h14-15,18-19,28H,3-13,16-17H2,1-2H3/t18-,19-/m1/s1 |
InChI-Schlüssel |
OTZXFMHUSKDEPG-RTBURBONSA-N |
Isomerische SMILES |
C[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C)OCCCCCCCCCCCO |
Kanonische SMILES |
CC1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C)OCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
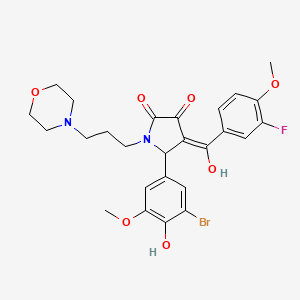
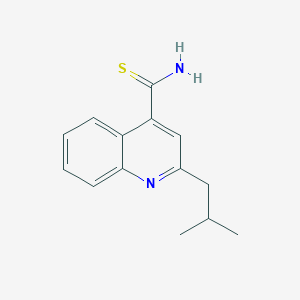
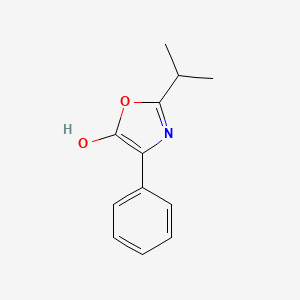
![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
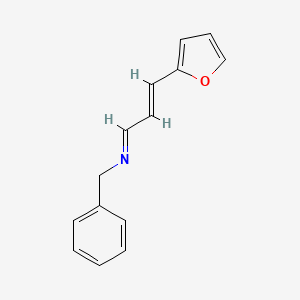
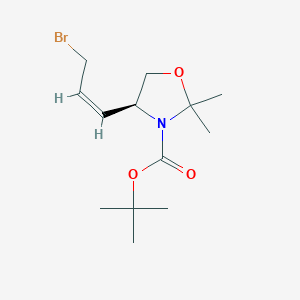
![N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12883951.png)
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
